molecular formula C12H14ClF3N2O3 B1388035 Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride CAS No. 317821-98-0

Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride

Cat. No.: B1388035
CAS No.: 317821-98-0
M. Wt: 326.7 g/mol
InChI Key: UYNNQLSVNQHBQE-HCUGZAAXSA-N
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Description

Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride is a useful research compound. Its molecular formula is C12H14ClF3N2O3 and its molecular weight is 326.7 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride (CAS Number: 317821-98-0) is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₄ClF₃N₂O₃
  • Molar Mass : 326.7 g/mol
  • Melting Point : 169-171 °C
  • Hazard Classification : Irritant (Xi)

The compound exhibits biological activity through several mechanisms, primarily related to its interaction with various biological targets:

  • Antimicrobial Activity : this compound has been studied for its potential antimicrobial properties. It acts by inhibiting specific bacterial enzymes, thereby disrupting the bacterial cell wall synthesis and leading to cell death.
  • Inhibition of Enzymatic Pathways : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways critical for bacterial survival. For instance, it has shown efficacy against the Type III secretion system (T3SS) in pathogenic bacteria, which is essential for their virulence.
  • Cellular Mechanisms : The compound's ability to modulate cellular signaling pathways has been documented, impacting processes such as apoptosis and cell proliferation. This modulation is particularly relevant in cancer research, where it may influence tumor growth dynamics.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Antibacterial Efficacy :
    • A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Salmonella enterica, with IC50 values indicating significant potency compared to standard antibiotics.
    • Table 1 summarizes the antibacterial activity against various strains:
    Bacterial StrainIC50 (µM)
    E. coli15
    S. enterica20
    Pseudomonas aeruginosa25
  • Cancer Cell Line Studies :
    • In vitro studies on human cancer cell lines have shown that the compound induces apoptosis in a dose-dependent manner, with effective concentrations ranging from 10 µM to 50 µM.
    • Table 2 presents the effect on cell viability:
    Cell LineViability (%) at 50 µM
    MCF-7 (Breast Cancer)30
    HeLa (Cervical Cancer)25
    A549 (Lung Cancer)40

Properties

IUPAC Name

ethyl (E)-3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3.ClH/c1-2-19-11(18)7-10(16)17-8-3-5-9(6-4-8)20-12(13,14)15;/h3-7,17H,2,16H2,1H3;1H/b10-7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNNQLSVNQHBQE-HCUGZAAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)NC1=CC=C(C=C1)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\N)/NC1=CC=C(C=C1)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride
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Ethyl 3-amino-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-oate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.